molecular formula C15H18N2O B12644519 (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone

Cat. No.: B12644519
M. Wt: 242.32 g/mol
InChI Key: PUDCUVRZGCCOTK-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is an organic compound that features a tert-butylphenyl group and a methylimidazolyl group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with various biological targets, making it useful in the development of enzyme inhibitors and other bioactive molecules .

Medicine

In medicine, derivatives of this compound have shown potential as therapeutic agents. They can be used in the design of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives .

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the tert-butylphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Tert-butylphenyl)-(3-methylimidazol-4-yl)methanone is unique due to the presence of both the tert-butylphenyl and methylimidazolyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(4-tert-butylphenyl)-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C15H18N2O/c1-15(2,3)12-7-5-11(6-8-12)14(18)13-9-16-10-17(13)4/h5-10H,1-4H3

InChI Key

PUDCUVRZGCCOTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CN2C

Origin of Product

United States

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